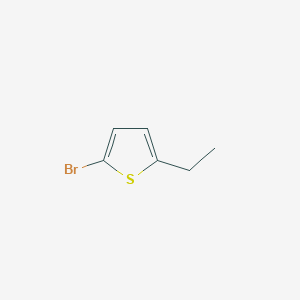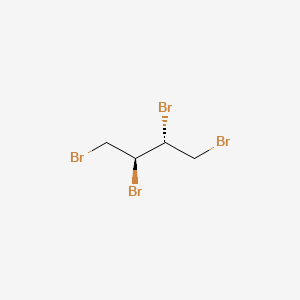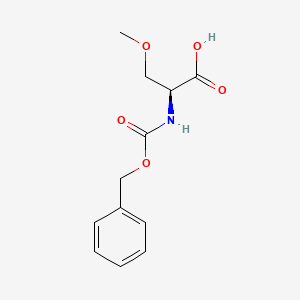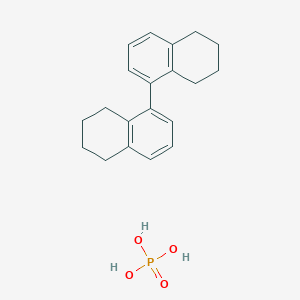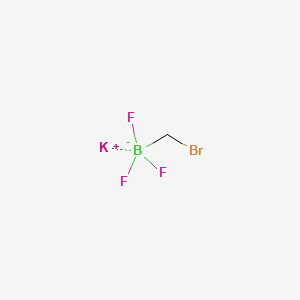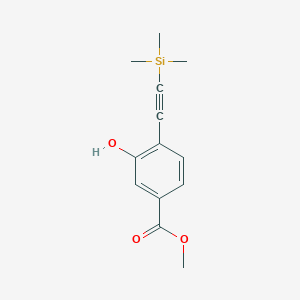![molecular formula C7H6N2O B1632258 1H-ピロロ[2,3-b]ピリジン-5-オール CAS No. 98549-88-3](/img/structure/B1632258.png)
1H-ピロロ[2,3-b]ピリジン-5-オール
概要
説明
1H-Pyrrolo[2,3-b]pyridin-5-ol is a chemical compound with the empirical formula C7H6N2O . It is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .
Synthesis Analysis
1H-Pyrrolo[2,3-b]pyridin-5-ol has been used in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 . These derivatives have shown potential in cancer therapy, particularly in inhibiting the proliferation of breast cancer 4T1 cells .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-5-ol consists of a pyrrolopyridine core with a hydroxyl group attached to the 5-position . The molecular weight of this compound is 134.14 .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-5-ol is a key intermediate in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 . These derivatives have shown potential in cancer therapy .Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-b]pyridin-5-ol is a solid compound . Its SMILES string is Oc1cnc2[nH]ccc2c1 . The InChI key is VUQZKLXKFUBWRP-UHFFFAOYSA-N .科学的研究の応用
FGFR阻害
1H-ピロロ[2,3-b]ピリジン-5-オールは、強力な線維芽細胞増殖因子受容体(FGFR)阻害剤を設計するための足場として注目を集めています。FGFRシグナル伝達経路の異常な活性化は、乳がん、肺がん、肝臓がんなど、さまざまな癌に関連しています。 FGFRを標的にすることは、がん治療のための有望な戦略です 。具体的には:
- 化合物4h: 合成された誘導体の中で、化合物4hは、FGFR1、FGFR2、およびFGFR3に対して強力なFGFR阻害活性を示します(IC50値はそれぞれ7、9、25、および712 nM)。 インビトロ研究では、4hが乳がん細胞の増殖を阻害し、アポトーシスを誘導し、遊走と浸潤を抑制することが示されています .
VEGFR-2阻害
1H-ピロロ[2,3-b]ピリジン-5-オールは、強力な血管内皮増殖因子受容体2(VEGFR-2)阻害剤の合成における試薬として役立ちます。これらの阻害剤は、血管新生と腫瘍の進行において重要な役割を果たします。 特に、1H-ピロロ[2,3-b]ピリジン-5-オールは、強力な抗腫瘍活性を有する選択的BCL-2阻害剤であるベネトクラックス(A112430)の合成に貢献します .
PI3Kとの相互作用
1H-ピロロ[2,3-b]ピリジン-5-オールから誘導された化合物1fは、ホスホイノシチド3-キナーゼ(PI3K)との潜在的な相互作用を示します。PI3Kは、乳がんの増殖、進行、生存、および血管新生における主要な調節因子です。 この相互作用を理解することで、耐性機構と治療戦略に関する知見が得られる可能性があります .
構造ベース設計
研究者は、1H-ピロロ[2,3-b]ピリジンモチーフをヒンジ結合剤として保持することにより、FGFR阻害剤の簡潔なケモタイプを探求してきました。 構造ベースの設計戦略は、FGFR阻害活性を有する新規誘導体を創出するために採用されてきました .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-3-5-1-2-8-7(5)9-4-6/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQZKLXKFUBWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621793 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98549-88-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98549-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo(2,3-b)pyridin-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098549883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.229.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

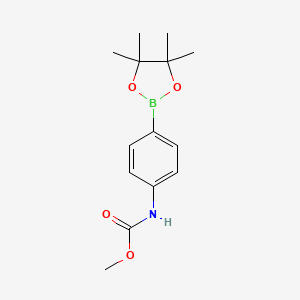
![3-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1632178.png)


